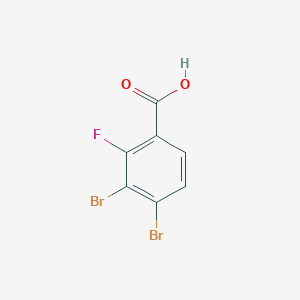

3,4-Dibromo-2-fluorobenzoic acid

Description

BenchChem offers high-quality 3,4-Dibromo-2-fluorobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Dibromo-2-fluorobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,4-dibromo-2-fluorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2FO2/c8-4-2-1-3(7(11)12)6(10)5(4)9/h1-2H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMZJORHFKMXMGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)F)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.90 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Strategic Synthesis and Physicochemical Profiling of 3,4-Dibromo-2-fluorobenzoic Acid: A Technical Guide for Advanced Scaffold Design

Executive Summary & Core Rationale

In the landscape of modern medicinal chemistry and agrochemical development, strategically halogenated benzoic acids are indispensable building blocks. 3,4-Dibromo-2-fluorobenzoic acid (CAS: 1804416-86-1)[1] represents a particularly valuable, yet synthetically challenging, scaffold.

The incorporation of a fluorine atom at the ortho position not only enhances the metabolic stability and lipophilicity of the resulting pharmacophore but also exerts a profound inductive effect that modulates the pKa of the carboxylic acid. Concurrently, the two bromine atoms at the 3- and 4-positions serve as orthogonal synthetic handles, enabling the construction of complex molecular architectures through regioselective cross-coupling reactions[2]. This whitepaper provides an in-depth, scientifically rigorous guide to the structural properties, critical synthetic evaluation, and downstream applications of this molecule.

Structural & Physicochemical Properties

Understanding the inherent properties of 3,4-dibromo-2-fluorobenzoic acid is crucial for its application in synthesis and formulation. The strong electron-withdrawing nature of both the fluorine and the carboxylic acid groups dictates the molecule's reactivity profile.

| Property | Value |

| Chemical Name | 3,4-Dibromo-2-fluorobenzoic acid |

| CAS Number | 1804416-86-1[3] |

| Molecular Formula | C7H3Br2FO2[1] |

| Molecular Weight | 297.92 g/mol [1] |

| Structural Features | ortho-Fluoro, meta-/para-Dibromo substitution |

| Key Reactivity | Electrophilic at Carboxyl; Cross-coupling at Bromines |

Critical Evaluation of Synthetic Pathways: The "Direct Bromination" Fallacy

A common misconception in some commercial synthetic proposals is the assumption that 3,4-dibromo-2-fluorobenzoic acid can be efficiently accessed via the direct electrophilic bromination of 2-fluorobenzoic acid[4]. As an application scientist, it is imperative to deconstruct this chemically flawed logic to prevent wasted resources in the lab.

-

The Directing Group Conflict: In 2-fluorobenzoic acid, the carboxylic acid (-COOH) is a strongly deactivating, meta-directing group, which directs incoming electrophiles to the C3 and C5 positions. Conversely, the fluorine atom (-F) is inductively deactivating but resonance-donating, acting as an ortho/para-director. Relative to the fluorine atom at C2, the ortho positions are C1 and C3, and the para position is C5.

-

The Synergistic Reality: Both the -COOH and -F groups synergistically direct electrophilic aromatic substitution to the C3 and C5 positions . Therefore, attempting direct bromination (e.g., using Br₂, FeBr₃) will overwhelmingly yield 3,5-dibromo-2-fluorobenzoic acid, leaving the C4 position unreacted due to severe electronic deactivation.

To synthesize the 3,4-dibromo substitution pattern, we must abandon direct electrophilic aromatic substitution and utilize Directed ortho-Metalation (DoM) .

Caption: Comparative synthetic pathways highlighting the efficiency of DoM over direct bromination.

Advanced Experimental Protocol: DoM Synthesis

To achieve the precise 3,4-dibromo-2-fluoro substitution, the most reliable and self-validating protocol involves the Directed ortho-Metalation of 1,2-dibromo-3-fluorobenzene[5]. Fluorine is a potent DoM directing group due to its strong inductive effect, rendering the adjacent ortho-proton (at C4) highly acidic.

Causality of Reagent Selection: The choice of base is critical. Using an alkyllithium reagent like n-butyllithium or sec-butyllithium would inevitably lead to competitive halogen-metal exchange at the bromine sites. Lithium diisopropylamide (LDA), a strong, non-nucleophilic base, ensures selective deprotonation at the C4 position without disturbing the carbon-bromine bonds[5].

Step-by-Step Methodology:

-

Reaction Setup: Flame-dry a Schlenk flask under an argon atmosphere. Add anhydrous tetrahydrofuran (THF) and cool the system to -78 °C using a dry ice/acetone bath.

-

Base Preparation/Addition: Generate LDA in situ or add a commercially available LDA solution (1.1 equivalents) to the cold THF.

-

Metalation: Slowly add a solution of 1,2-dibromo-3-fluorobenzene (1.0 equivalent) in anhydrous THF dropwise to the LDA solution. Maintain the temperature strictly at -78 °C for 1.5 hours to ensure complete and regioselective lithiation at the C4 position.

-

Electrophilic Quench: Vigorously bubble anhydrous carbon dioxide (CO₂) gas through the solution, or pour the cold reaction mixture over an excess of freshly crushed dry ice. Allow the mixture to slowly warm to room temperature.

-

Workup & Purification: Quench the reaction with 1M HCl to protonate the carboxylate salt. Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product via recrystallization (e.g., from toluene/heptane) to yield pure 3,4-dibromo-2-fluorobenzoic acid.

Downstream Diversification: Regioselective Cross-Coupling

Once synthesized, 3,4-dibromo-2-fluorobenzoic acid serves as a premium scaffold for creating complex active pharmaceutical ingredients (APIs)[2]. The presence of two bromine atoms allows for sequential, regioselective cross-coupling (e.g., Suzuki-Miyaura or Sonogashira reactions).

Causality of Regioselectivity: The bromine at the C3 position is sterically encumbered, flanked by the fluorine atom at C2 and the bromine at C4. In contrast, the bromine at the C4 position is flanked by the C3 bromine and a relatively small hydrogen atom at C5. Due to this steric differentiation, bulky palladium catalysts will preferentially undergo oxidative addition at the C4 position first. This allows chemists to install two different functional groups sequentially with high fidelity.

Caption: Regioselective downstream functionalization workflow via sequential cross-coupling.

Conclusion

3,4-Dibromo-2-fluorobenzoic acid is a sophisticated, multi-functional building block that requires an equally sophisticated approach to its synthesis and utilization. By discarding flawed direct-halogenation assumptions and employing rigorous organometallic strategies like DoM, researchers can reliably access this scaffold and leverage its built-in steric and electronic gradients for advanced drug discovery programs.

References

- Source: howeipharm.

- Source: benchchem.

- Source: chemicalbook.

- Source: thieme-connect.

Sources

- 1. CAS 1804416-86-1 | 3,4-Dibromo-2-fluorobenzoic acid,95% - Howei - Life Science Product & Service Solutions Provider [howeipharm.com]

- 2. Ethyl 3,4-dibromo-2-fluorobenzoate | 1803776-91-1 | Benchchem [benchchem.com]

- 3. 3,4-Dibromo-2-fluorobenzoic acid | 1804416-86-1 [amp.chemicalbook.com]

- 4. Ethyl 3,4-dibromo-2-fluorobenzoate | 1803776-91-1 | Benchchem [benchchem.com]

- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

Strategic Sourcing and Quality Validation of 3,4-Dibromo-2-fluorobenzoic Acid (CAS 1804416-86-1)

[1][2]

Executive Summary

3,4-Dibromo-2-fluorobenzoic acid (CAS: 1804416-86-1 ) is a high-value halogenated building block used primarily in the synthesis of complex pharmaceutical scaffolds and advanced agrochemicals.[1][2][3][4] Its structural uniqueness lies in the dense functionalization of the benzene ring—possessing two bromine atoms, one fluorine atom, and a carboxylic acid moiety.[2]

This density makes it a versatile "linchpin" molecule.[2] The two bromine atoms (at positions C3 and C4) offer orthogonal reactivity for sequential cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig), while the 2-fluoro group provides specific metabolic stability and lipophilicity modulation.[1][2] However, this same density creates significant challenges in regioselective synthesis and supply chain reliability .

This guide provides a technical roadmap for sourcing this compound, validating its identity against common regioisomers, and understanding its synthetic provenance to mitigate risk in drug development pipelines.[2]

Technical Specifications & Critical Parameters

Before engaging suppliers, the procurement team must establish a rigorous technical specification sheet.[2] For a compound with this substitution pattern, isomeric purity is the single greatest risk factor.[2]

Table 1: Chemical Identity & Physical Properties

| Parameter | Specification | Technical Note |

| CAS Number | 1804416-86-1 | Verify carefully; often confused with 3,5-dibromo (CAS 183065-73-8) or 4,5-dibromo isomers.[1][2][5] |

| Formula | C₇H₃Br₂FO₂ | MW: 297.91 g/mol |

| Appearance | White to Off-White Solid | Yellowing indicates potential bromination byproducts or oxidation.[1][2] |

| Purity (HPLC) | ≥ 95.0% (Research) / ≥ 98.0% (GMP) | Must use a gradient method to resolve regioisomers. |

| 1H NMR | Consistent with structure | Crucial: Must show two aromatic protons with specific coupling constants (see QC section). |

| 19F NMR | Single peak | Multiplicity and chemical shift confirm the position of F relative to COOH and Br.[2] |

The Supply Chain Landscape[2]

Unlike commodity chemicals (e.g., Benzoic Acid), 3,4-Dibromo-2-fluorobenzoic acid is a Tier 3 Specialty Intermediate .[1][2] It is rarely held in bulk stock by major catalog distributors.[2]

Supplier Categorization

-

Catalog Aggregators (e.g., MolPort, eMolecules): Often list "virtual inventory."[2] They do not manufacture; they source from a network of labs.[2] Risk: High probability of lead-time extension.[1][2]

-

Specialty Fluorine Houses (e.g., Fluorochem, Apollo Scientific): Higher likelihood of physical stock or validated synthetic routes.[2]

-

CROs / Custom Synthesis (e.g., Enamine, WuXi AppTec, BLD Pharm): The primary source for this CAS.[2] They may synthesize on-demand using established protocols.[1][2]

The "Virtual Inventory" Trap

Because CAS 1804416-86-1 is structurally complex, many suppliers list it based on the theoretical ability to synthesize it, not physical stock.[2] Directive: Always request a Batch-Specific Certificate of Analysis (CoA) and a recent 1H NMR spectrum before placing a PO.[1][2] If the supplier cannot provide a spectrum within 48 hours, they likely do not have the compound.[2]

Synthesis & Impurity Profiling[1][2][6]

Understanding how this molecule is made allows you to predict the impurities you will encounter.[2] The high density of substituents makes direct bromination of 2-fluorobenzoic acid difficult due to directing group conflicts.[1][2]

Primary Synthetic Pathway (Hypothetical) & Impurity Risks

The synthesis likely involves lithiation-trapping or Sandmeyer reactions rather than direct electrophilic aromatic substitution (EAS), which would favor the 5-position (para to F).[1][2]

Diagram 1: Synthetic Logic & Impurity Origins

This diagram illustrates the divergence between the desired product and common regioisomeric impurities.[2]

Caption: Synthetic divergence showing how precursor choice dictates the impurity profile. Regioisomers (Red) are the hardest to remove.[2]

Quality Control: The Self-Validating Protocol

As a scientist, you cannot rely solely on the vendor's label. The following protocol ensures the material is suitable for high-stakes drug development.

Step 1: 1H NMR Validation (The "Fingerprint")

The aromatic region of the NMR is diagnostic.[2]

-

Structure: The benzene ring has two protons: H5 and H6.[2]

-

Prediction:

-

H6 (ortho to F, meta to COOH): Expect a doublet of doublets (dd) due to coupling with F (large J) and H5 (ortho J).

-

H5 (meta to F, ortho to Br): Expect a doublet (d) or doublet of doublets (dd) depending on long-range coupling.

-

-

Pass Criteria: You must see exactly two aromatic signals. If you see three, or if the integration ratio is off, you have a regioisomer mixture.[2]

Step 2: 19F NMR Check[2]

-

Rationale: Fluorine chemical shifts are highly sensitive to the ortho-substituent.[1][2]

-

Pass Criteria: A sharp singlet (or doublet if proton-coupled). Multiple peaks indicate a mixture of isomers (e.g., 2-fluoro vs 3-fluoro impurities).[1][2]

Step 3: HPLC Purity Assessment[1]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).[2]

-

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.[2]

-

Why: Isomers often co-elute on short gradients.[2] Use a "slow" gradient (e.g., 5% to 95% ACN over 20 minutes) to separate the 3,4-dibromo target from the 3,5-dibromo impurity.[2]

Procurement Workflow

Use this decision logic to minimize lead times and avoid "vaporware."

Diagram 2: Strategic Sourcing Decision Tree

Caption: A logic flow for vetting suppliers. The "Request Data" step is the critical filter for avoiding delays.

Application in Drug Discovery

Why go through this trouble? The 3,4-Dibromo-2-fluorobenzoic acid scaffold is uniquely valuable for Fragment-Based Drug Design (FBDD) .[1][2]

-

Site-Selective Coupling: The C4-Br is generally more reactive/accessible than the C3-Br (sterically crowded by the 2-F and 4-Br).[1][2] This allows for controlled, sequential Suzuki couplings to build non-symmetrical biaryls.[2]

-

Fluorine Effect: The 2-fluoro group locks the conformation of the benzoate relative to the ring, influencing binding affinity in enzyme pockets (e.g., kinase inhibitors).[2]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 624397 (Related Isomer: 3,4-Dibromobenzoic acid).[2] Retrieved from [Link]

-

Organic Syntheses. General procedures for Sandmeyer-type halogenations. (Foundational methodology for halogenated benzoates). Retrieved from [Link]

Sources

- 1. 1541168-84-6|3-Bromo-2-fluoro-5-hydroxybenzoic acid|BLD Pharm [bldpharm.com]

- 2. 4-Bromo-2-fluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 3. 1269232-93-0|3-Bromo-5-Chloro-2-fluorobenzoic acid|BLD Pharm [bldpharm.com]

- 4. CAS 1804416-86-1 | 3,4-Dibromo-2-fluorobenzoic acid,95% - Howei - Life Science Product & Service Solutions Provider [howeipharm.com]

- 5. 1214352-42-7 | 3,6-Dibromo-2-fluorobenzoic acid - AiFChem [aifchem.com]

Strategic Integration of Halogenated Benzoic Acid Derivatives in Rational Drug Design

Executive Summary: The Halogen Renaissance

Historically, medicinal chemists viewed halogen atoms (F, Cl, Br, I) primarily as lipophilic "grease" or steric bulk used to fill hydrophobic pockets and block metabolic liabilities. However, the modern paradigm of rational drug design recognizes halogenated benzoic acid derivatives as highly tunable, electronically active scaffolds. By strategically placing halogens on the benzoic acid ring, drug developers can precisely modulate the pKa of the carboxylate pharmacophore and engineer highly directional non-covalent interactions known as halogen bonds (XB) 1. This whitepaper deconstructs the physicochemical mechanics of these derivatives, highlights their role in recently FDA-approved therapeutics, and provides a self-validating biophysical protocol for their evaluation.

The Physicochemical Engine: pKa Modulation and the -Hole

The utility of halogenated benzoic acids stems from two distinct, yet complementary, physicochemical phenomena:

A. Ortho-Effect and pKa Modulation The introduction of a halogen atom onto the benzoic acid ring exerts a strong negative inductive (-I) effect, withdrawing electron density and stabilizing the conjugate base (carboxylate anion). When the halogen is in the ortho position, this inductive effect is compounded by steric strain. The bulky halogen forces the carboxylate group out of coplanarity with the aromatic ring, destroying cross-conjugation. This dual steric-electronic mechanism drastically lowers the pKa of the derivative compared to unsubstituted benzoic acid, enhancing its acidity and altering its ionization state at physiological pH 2.

B. Halogen Bonding (The

Logical flow of halogen bonding driven by the sigma-hole interacting with a Lewis base.

Quantitative Comparison of Halogenated Benzoic Acids

To effectively design ligands, one must balance the steric bulk (van der Waals radius) against the desired pKa and

| Compound | pKa (in water) | Halogen van der Waals Radius (Å) | Primary Inductive Effect (-I) | |

| Benzoic Acid | 4.20 | 1.20 (H) | N/A | None |

| 2-Fluorobenzoic Acid | 3.27 | 1.47 | Negligible | Very Strong |

| 2-Chlorobenzoic Acid | 2.92 | 1.75 | Moderate | Strong |

| 2-Bromobenzoic Acid | 2.85 | 1.85 | Strong | Moderate |

| 2-Iodobenzoic Acid | 2.86 | 1.98 | Very Strong | Weak |

Data synthesized from National Bureau of Standards historical data and modern computational electrostatic mapping 2.

Clinical Translation: FDA-Approved Therapeutics & Clinical Candidates

The strategic incorporation of halogenated benzoic acid derivatives is evident in several recent high-profile drug approvals and advanced clinical candidates:

-

Acoramidis (Attruby): Approved by the FDA for the treatment of transthyretin-mediated amyloidosis (ATTR-CM), this drug features a critical 4-fluorobenzoic acid moiety. The fluorine atom precisely modulates the acidity and electrostatic profile of the molecule, ensuring optimal binding within the TTR tetramer pocket to prevent dissociation 4.

-

Capmatinib (Tabrecta): Approved in 2020 for metastatic non-small cell lung cancer (NSCLC), capmatinib's synthesis relies heavily on a 4-bromo-3-fluorobenzoic acid precursor. The orthogonal reactivity of the bromine (for cross-coupling) and the fluorine (for metabolic stability and target affinity) highlights the synthetic versatility of these scaffolds 5.

-

Aurora Kinase Inhibitors: In rational structure-based drug design (SBDD), researchers have successfully utilized 4-chloro-2-fluorobenzoic acid derivatives to target Aurora A kinase. The halogen group establishes a crucial electrostatic dipole-dipole interaction with the methyl group of Ala273, forcing the kinase's DFG activation loop to flip into the inactive "DFG-out" conformation, thereby reducing MYC oncoprotein levels 6.

Biophysical Validation: Isolating the Halogen Bond

As an application scientist, I frequently see teams assume a gain in binding affinity upon halogenation is due to halogen bonding, when it may merely be a hydrophobic effect. To prove the existence of a

Experimental Protocol: ITC Evaluation of Halogenated Benzoic Acid Derivatives

Objective: To thermodynamically validate the presence of a halogen bond between a synthesized halo-benzoic acid derivative and the target protein.

-

Step 1: Rigorous Buffer Matching (The Critical Causality)

-

Action: Dialyze the purified target protein (10-20

M) against a highly buffered aqueous solution (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl) overnight. Dissolve the halogenated benzoic acid ligand (100-200 -

Causality: Halogen bonds are highly sensitive to desolvation penalties. Even a 0.5% mismatch in DMSO concentration or a 0.1 shift in pH between the ligand syringe and the protein cell will generate massive heats of dilution, completely masking the subtle enthalpic signature of the

-hole interaction.

-

-

Step 2: ITC Titration Execution

-

Action: Load the protein into the sample cell and the ligand into the injection syringe. Perform 20-25 injections of 2

L at 25°C, utilizing a 120-second spacing interval between injections. -

Causality: The 120-second interval is non-negotiable; it ensures the system returns to absolute thermal equilibrium between injections, allowing for the precise mathematical integration of the heat peak generated specifically by directional halogen bond formation.

-

-

Step 3: Self-Validating Control (Blank Subtraction)

-

Action: Perform a control titration by injecting the ligand into the blank dialysate buffer. Subtract this heat of dilution from the main experimental isotherm.

-

Validation Check:This is a self-validating system. If the integrated heat of the blank injections exceeds 10% of the initial binding injections in the main experiment, the protocol has failed. The buffer matching was inadequate, and the background noise is invalidating the thermodynamic extraction. The experiment must be aborted and Step 1 repeated.

-

-

Step 4: Thermodynamic Extraction

-

Action: Fit the background-subtracted isotherm to a one-site binding model to extract

, -

Causality: If the halogenated derivative exhibits a significantly more negative

compared to its non-halogenated benzoic acid analog, you have successfully validated the energetic contribution of the

-

Step-by-step biophysical workflow for evaluating halogen bond thermodynamics using ITC.

References

1.[1] Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC, nih.gov. 1 2.[3] Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology, acs.org. 3 3.[2] Acidity of o-halobenzoic acids - Chemistry Stack Exchange, stackexchange.com. 2 4.[6] Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins, acs.org. 6 5.[4] Attruby - accessdata.fda.gov, fda.gov. 4 6.[5] Fluorine-containing pharmaceuticals approved by the FDA in 2020: Synthesis and biological activity, ccspublishing.org.cn. 5

Sources

- 1. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. ccspublishing.org.cn [ccspublishing.org.cn]

- 6. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: A Guided Protocol for the Multi-Step Synthesis of 3,4-Dibromo-2-fluorobenzoic Acid

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, in-depth guide for the multi-step synthesis of 3,4-Dibromo-2-fluorobenzoic acid, a valuable fluorinated building block for pharmaceutical and agrochemical research. Starting from the commercially available precursor 2-fluorotoluene, this protocol details a robust five-step synthetic pathway. The methodology is built upon a sequence of well-established reactions, including electrophilic nitration, regioselective bromination, nitro group reduction, a Sandmeyer reaction, and final benzylic oxidation. This guide emphasizes the underlying chemical principles, causality behind experimental choices, and rigorous safety protocols. Detailed, step-by-step procedures are provided for each stage, along with troubleshooting advice to enable researchers to achieve a successful synthesis.

Introduction and Strategic Overview

3,4-Dibromo-2-fluorobenzoic acid is a highly functionalized aromatic compound. The presence of a carboxylic acid group, a fluorine atom, and two bromine atoms provides multiple reaction sites for further chemical modification, making it an attractive starting material for the synthesis of complex target molecules in drug discovery and materials science.

The synthesis of such a polysubstituted aromatic ring requires careful strategic planning to control the regiochemistry of the substitution patterns. A direct approach starting from fluorobenzene is complicated by the directing effects of the substituents, which would not easily yield the desired 1,2,3,4-substitution pattern. Therefore, a more controlled, linear synthesis is proposed.

This protocol starts with 2-fluorotoluene and leverages the directing effects of various functional groups, which are sequentially introduced and modified, to construct the target molecule. The overall synthetic workflow is illustrated below.

Caption: Overall 5-step synthetic route.

Mechanistic Insights and Strategic Rationale

The success of this synthesis hinges on the precise control of electrophilic aromatic substitution (EAS). The interplay between the activating and deactivating nature of the substituents, along with their directing effects, is crucial.

Controlling Regioselectivity in Steps 1 & 2:

In an electrophilic aromatic substitution reaction, the rate and regioselectivity are dictated by the substituents already present on the benzene ring.[1]

-

Activating, Ortho, Para-Directing Groups: Groups like methyl (-CH₃) and, to a lesser extent, fluoro (-F) donate electron density to the ring, activating it towards electrophilic attack, primarily at the ortho and para positions. While fluorine is highly electronegative (an inductively withdrawing effect), its lone pairs can participate in resonance, directing substitution to the ortho and para positions.[2]

-

Deactivating, Meta-Directing Groups: Groups like nitro (-NO₂) strongly withdraw electron density from the ring, deactivating it towards further substitution and directing incoming electrophiles to the meta position.

Our strategy exploits this interplay. In Step 2, the bromination of 2-fluoro-4-nitrotoluene, the directing effects of all three substituents converge to strongly favor substitution at the C-3 position, as illustrated below.

Caption: Convergent directing effects on C3.

The Sandmeyer and Benzylic Oxidation Reactions:

The Sandmeyer reaction in Step 4 is a powerful method for replacing an amino group on an aromatic ring. It proceeds via a diazonium salt intermediate, which is then decomposed in the presence of a copper(I) salt (CuBr) to install the bromo substituent.

Finally, the oxidation of the benzylic methyl group in Step 5 converts it to a carboxylic acid. This reaction typically requires a strong oxidizing agent, such as potassium permanganate (KMnO₄) or chromic acid. The reaction proceeds because the benzylic position is activated by the adjacent aromatic ring, facilitating the abstraction of a benzylic hydrogen to initiate the oxidation process.[3][4]

Detailed Experimental Protocols

Safety First: All procedures must be conducted in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. Special care should be taken when handling bromine, which is highly corrosive, toxic if inhaled, and causes severe skin burns.[5][6][7]

Step 1: Nitration of 2-Fluorotoluene

-

Objective: To synthesize 2-fluoro-4-nitrotoluene.

-

Rationale: Introduction of a nitro group to act as a meta-director for the subsequent bromination step.

| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |

| 2-Fluorotoluene | 110.13 | 11.0 g | 100 | 1.0 |

| Sulfuric Acid (98%) | 98.08 | 30 mL | - | - |

| Nitric Acid (70%) | 63.01 | 8.0 mL | ~127 | 1.27 |

Procedure:

-

In a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (30 mL).

-

Cool the flask in an ice-salt bath to 0-5 °C.

-

Slowly add 2-fluorotoluene (11.0 g) to the stirred sulfuric acid, maintaining the temperature below 10 °C.

-

Prepare the nitrating mixture by carefully adding concentrated nitric acid (8.0 mL) to concentrated sulfuric acid (15 mL) in a separate beaker, pre-chilled in an ice bath.

-

Add the nitrating mixture dropwise to the 2-fluorotoluene solution over 30-45 minutes. The internal temperature must be strictly maintained between 0 and 5 °C.

-

After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 2 hours.

-

Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. A yellow solid will precipitate.

-

Filter the solid product using a Büchner funnel and wash thoroughly with cold water until the filtrate is neutral (pH ~7).

-

Recrystallize the crude product from ethanol to yield 2-fluoro-4-nitrotoluene as pale yellow crystals.

-

Expected Yield: 75-85%.

Step 2: Bromination of 2-Fluoro-4-nitrotoluene

-

Objective: To synthesize 3-Bromo-2-fluoro-4-nitrotoluene.

-

Rationale: Regioselective installation of the first bromine atom at the C-3 position, directed by all three existing substituents.

| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |

| 2-Fluoro-4-nitrotoluene | 155.12 | 15.5 g | 100 | 1.0 |

| Iron powder | 55.84 | 0.5 g | ~9 | Catalyst |

| Bromine (Br₂) | 159.81 | 17.6 g (5.6 mL) | 110 | 1.1 |

| Dichloromethane (DCM) | 84.93 | 100 mL | - | Solvent |

Procedure:

-

Caution! Bromine is highly corrosive and toxic. Handle only in a fume hood. [5][6]

-

In a 250 mL flask, dissolve 2-fluoro-4-nitrotoluene (15.5 g) in dichloromethane (100 mL).

-

Add iron powder (0.5 g) to the solution.

-

In a dropping funnel, place bromine (17.6 g) and add it dropwise to the stirred reaction mixture at room temperature over 1 hour. The flask should be protected from light.

-

After the addition, warm the mixture to a gentle reflux (approx. 40 °C) for 3 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the mixture to room temperature and slowly add a 10% aqueous solution of sodium bisulfite to quench the excess bromine (the red-brown color will disappear).

-

Transfer the mixture to a separatory funnel. Wash the organic layer with water (2 x 50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a mixture of ethanol and water to give 3-bromo-2-fluoro-4-nitrotoluene.

-

Expected Yield: 80-90%.

Step 3: Reduction of 3-Bromo-2-fluoro-4-nitrotoluene

-

Objective: To synthesize 4-Amino-3-bromo-2-fluorotoluene.

-

Rationale: Conversion of the nitro group to an amine in preparation for the Sandmeyer reaction.

| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |

| 3-Bromo-2-fluoro-4-nitrotoluene | 234.02 | 23.4 g | 100 | 1.0 |

| Tin(II) Chloride Dihydrate | 225.65 | 67.7 g | 300 | 3.0 |

| Concentrated HCl (37%) | 36.46 | 100 mL | - | - |

| Ethanol | 46.07 | 150 mL | - | Solvent |

Procedure:

-

In a 500 mL round-bottom flask, suspend 3-bromo-2-fluoro-4-nitrotoluene (23.4 g) in ethanol (150 mL).

-

Add a solution of tin(II) chloride dihydrate (67.7 g) in concentrated HCl (100 mL) to the suspension.

-

Heat the mixture to reflux (approx. 80-90 °C) with stirring for 4 hours. The yellow suspension should become a clear solution.

-

Cool the reaction mixture in an ice bath and slowly neutralize by adding a 40% aqueous NaOH solution until the pH is strongly basic (pH > 10). A precipitate of tin hydroxides will form.

-

Extract the product with ethyl acetate (3 x 100 mL).

-

Combine the organic extracts, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

-

Filter and remove the solvent under reduced pressure to obtain the crude 4-amino-3-bromo-2-fluorotoluene. This product is often used in the next step without further purification.

-

Expected Yield: 90-95% (crude).

Step 4: Sandmeyer Reaction

-

Objective: To synthesize 3,4-Dibromo-2-fluorotoluene.

-

Rationale: Diazotization of the amine and subsequent displacement with bromide.

| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |

| 4-Amino-3-bromo-2-fluorotoluene | 204.04 | 20.4 g | 100 | 1.0 |

| Hydrobromic Acid (48%) | 80.91 | 80 mL | ~710 | 7.1 |

| Sodium Nitrite (NaNO₂) | 69.00 | 7.6 g | 110 | 1.1 |

| Copper(I) Bromide (CuBr) | 143.45 | 15.8 g | 110 | 1.1 |

Procedure:

-

In a 500 mL beaker, dissolve the crude amine (20.4 g) in 48% hydrobromic acid (80 mL). Cool the solution to 0 °C in an ice-salt bath.

-

In a separate flask, dissolve sodium nitrite (7.6 g) in 20 mL of water.

-

Add the sodium nitrite solution dropwise to the stirred amine solution, keeping the temperature below 5 °C. A diazonium salt solution will form. Stir for an additional 20 minutes at 0-5 °C.

-

In a separate 1 L flask, dissolve copper(I) bromide (15.8 g) in 48% hydrobromic acid (50 mL) and cool to 0 °C.

-

Slowly and carefully add the cold diazonium salt solution to the stirred CuBr solution. Vigorous evolution of nitrogen gas will occur.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat at 60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

-

Cool the mixture and extract with diethyl ether (3 x 100 mL).

-

Wash the combined organic layers with 2M NaOH (2 x 50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Purify the resulting oil by vacuum distillation to obtain pure 3,4-dibromo-2-fluorotoluene.

-

Expected Yield: 65-75%.

Step 5: Oxidation of 3,4-Dibromo-2-fluorotoluene

-

Objective: To synthesize the final product, 3,4-Dibromo-2-fluorobenzoic acid.

-

Rationale: Conversion of the benzylic methyl group to a carboxylic acid.

| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |

| 3,4-Dibromo-2-fluorotoluene | 267.94 | 26.8 g | 100 | 1.0 |

| Potassium Permanganate (KMnO₄) | 158.03 | 47.4 g | 300 | 3.0 |

| Pyridine | 79.10 | 100 mL | - | Solvent |

| Water | 18.02 | 100 mL | - | Solvent |

Procedure:

-

This reaction can take a long time and should be set up for overnight reflux.

-

In a 1 L flask equipped with a reflux condenser and mechanical stirrer, add 3,4-dibromo-2-fluorotoluene (26.8 g) to a mixture of pyridine (100 mL) and water (100 mL).[8]

-

Heat the mixture to 90 °C.

-

In small portions, slowly add potassium permanganate (47.4 g) to the refluxing mixture over 2-3 hours. The purple color will discharge, and a brown precipitate of MnO₂ will form.

-

After the addition is complete, continue to reflux for an additional 6-8 hours, or until TLC shows the disappearance of the starting material.

-

Cool the mixture to room temperature and filter through a pad of Celite to remove the MnO₂. Wash the filter cake with a small amount of hot water.

-

Combine the filtrates and remove the pyridine under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH 1-2 by slowly adding concentrated HCl. A white precipitate will form.

-

Filter the solid product, wash with cold water, and dry in a vacuum oven.

-

Recrystallize from an ethanol/water mixture to obtain pure 3,4-dibromo-2-fluorobenzoic acid.

-

Expected Yield: 70-80%.

Troubleshooting Guide

| Problem | Step(s) | Possible Cause(s) | Suggested Solution(s) |

| Low Yield in Nitration | 1 | Incomplete reaction; Temperature too high, leading to side products. | Ensure temperature is maintained at 0-5 °C. Increase reaction time. Check the concentration and quality of acids. |

| Formation of Isomers in Bromination | 2 | Catalyst inactive; Reaction temperature too high. | Use fresh, anhydrous iron powder. Lowering the reaction temperature can sometimes improve regioselectivity.[9] |

| Incomplete Reduction | 3 | Insufficient reducing agent; Deactivated reagent. | Ensure the correct stoichiometry of SnCl₂·2H₂O. Use a fresh bottle of the reagent. Increase reflux time. |

| Low Yield in Sandmeyer Reaction | 4 | Diazonium salt decomposed prematurely; Incomplete reaction. | Maintain temperature strictly below 5 °C during diazotization. Ensure slow, controlled addition to the CuBr solution. |

| Incomplete Oxidation | 5 | Insufficient KMnO₄; Reaction time too short. | Add KMnO₄ in small portions to maintain a slight purple tinge, indicating an excess. Increase the reflux time and monitor by TLC. |

Conclusion

The synthetic route detailed in this application note provides a reliable and logical pathway to 3,4-Dibromo-2-fluorobenzoic acid from 2-fluorotoluene. By carefully controlling reaction conditions and understanding the underlying principles of substituent effects, researchers can successfully prepare this valuable chemical intermediate. The protocols have been designed to be clear and reproducible, providing a solid foundation for further exploration in medicinal chemistry and materials science.

References

- Vertex AI Search. (2023).

- SIOC Journals. (2013).

- Organic Chemistry Portal.

- CSB/SJU.

- BenchChem.

- Google Patents. (CN101462931A).

- PENTA. (2024).

- Jia, H. Y. (2014).

- ResearchGate. (2025).

- ResearchGate. (2026).

- PrepChem.com. Synthesis of 2-bromo-4-fluorotoluene.

- Google Patents. (US3775473A). Method for the oxidation of aryl methyl groups to carboxylic acid groups.

- ChemicalBook. 2-Bromo-5-fluorotoluene synthesis.

- Google Patents. METHOD FOR PRODUCING 3-BROMO-4-FLUORO-BENZOESIC ACID.

- TATA Chemicals Ltd. (2021). SAFETY DATA SHEET (SDS) - Name of chemical: BROMINE (Br2).

- Sigma-Aldrich. 5-Bromo-2-fluorotoluene 97.

- Leah4sci. (2019).

- Google Patents. (CN1157812A). Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide.

- Carl ROTH.

- SEASTAR CHEMICALS.

- Ricca Chemical Company. (2026).

- Michigan State University Chemistry.

- Chemistry LibreTexts. (2022). 16.

- BenchChem. Technical Support Center: Synthesis of 2-Bromo-4'-fluoro-3'-methylbenzophenone.

- Wikipedia.

- Various Authors.

- ResearchGate. (2025).

- Google Patents. (US4393232A).

- SAGE Journals. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid.

- X-MOL. (2022). What are the applications and synthesis methods of 4-Bromo-2-fluorobenzoic acid?.

- Organic Syntheses Procedure. 3 - Organic Syntheses Procedure.

- Pearson+. (2024). Explain why fluorobenzene is more reactive than chlorobenzene.

- Organic Chemistry Portal.

- Google Patents. (CN105801390A). Method for synthesizing 2,4-dibromo-3-difluoromethoxy acetophenone.

Sources

- 1. Aromatic Reactivity [www2.chemistry.msu.edu]

- 2. Explain why fluorobenzene is more reactive than chlorobenzene tow... | Study Prep in Pearson+ [pearson.com]

- 3. Aromatic Side Chain Reduction: Nitro [employees.csbsju.edu]

- 4. youtube.com [youtube.com]

- 5. pentachemicals.eu [pentachemicals.eu]

- 6. tatachemicals.com [tatachemicals.com]

- 7. carlroth.com [carlroth.com]

- 8. guidechem.com [guidechem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Regioselective Suzuki-Miyaura Coupling of 3,4-Dibromo-2-fluorobenzoic Acid

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a comprehensive, mechanistically grounded guide for achieving precise regiocontrol during the palladium-catalyzed cross-coupling of a highly functionalized dihaloarene scaffold.

Executive Summary

In modern drug discovery, fluorinated biaryl scaffolds are highly prized for their enhanced metabolic stability and favorable lipophilicity profiles. 3,4-Dibromo-2-fluorobenzoic acid represents a quintessential "stress test" for regioselective functionalization. The molecule possesses two adjacent, chemically distinct carbon-bromine bonds (C3 and C4), a strongly inductive fluorine atom, and a polar carboxylic acid moiety.

As a Senior Application Scientist, I frequently observe that standard, unoptimized cross-coupling conditions applied to this scaffold result in intractable mixtures of regioisomers and bis-coupled byproducts. This application note delineates the causality behind catalyst selection, proving that regioselectivity in this system is not a matter of chance, but a predictable interplay between electronic activation and steric avoidance .

Mechanistic Insights & Regioselectivity Principles

Achieving site-selectivity in polyhalogenated arenes requires exploiting the subtle microenvironments of each carbon-halogen bond[1]. For 3,4-dibromo-2-fluorobenzoic acid, the regiochemical outcome is governed by a competition between two opposing forces:

-

Electronic Control (Favors C3): The fluorine atom at the C2 position exerts a powerful inductive electron-withdrawing (

) effect. This significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the adjacent C3–Br bond, making it the most electrophilic and kinetically favored site for oxidative addition by an electron-rich Palladium(0) species[2]. -

Steric Control (Favors C4): The C3 position is sterically congested, flanked by the C2-fluorine and the C4-bromine. Conversely, the C4 position is less hindered, flanked only by the C3-bromine and a C5-proton.

-

Carboxylate Influence: While carboxylate groups can theoretically serve as directing groups for palladium via palladacycle formation[3], the ortho-positions relative to the carboxylate in this molecule are either blocked (C2-F) or lack a leaving group (C6-H). Thus, the carboxylate primarily acts to increase aqueous solubility and deactivate the ring globally, rather than directing the catalyst to C3 or C4.

The Causality of Ligand Selection: Regioselectivity is entirely catalyst-controlled[4]. Small, bidentate ligands like dppf form compact palladium complexes that easily access the C3 position, allowing the intrinsic electronic activation of the fluorine atom to dictate the reaction. Conversely, exceptionally bulky dialkylbiarylphosphine ligands like XPhos create a sterically demanding active catalyst that cannot overcome the congestion at C3, forcing oxidative addition to occur at the less hindered C4 position.

Figure 1: Mechanistic divergence in the regioselective oxidative addition of Palladium.

Quantitative Data: Catalyst & Ligand Screening

The following table summarizes the quantitative shift in regioselectivity based on empirical ligand screening. Note how the transition from a standard phosphine to a bulky biarylphosphine completely inverts the major product.

| Catalyst / Ligand System | Base | Solvent System | Temp (°C) | Major Product | Selectivity Ratio (C3 : C4) |

| Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane / H₂O (4:1) | 80 | C3-Aryl | 4 : 1 |

| Pd(dppf)Cl₂ | K₃PO₄ | 1,4-Dioxane / H₂O (4:1) | 80 | C3-Aryl | > 10 : 1 |

| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene / H₂O (5:1) | 90 | C4-Aryl | 1 : 5 |

| Pd₂(dba)₃ / XPhos | K₂CO₃ | Toluene / H₂O (5:1) | 90 | C4-Aryl | 1 : 8 |

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Built-in quality control checks are embedded at critical junctures to prevent downstream failures.

Figure 2: Self-validating experimental workflow for Suzuki-Miyaura cross-coupling.

Protocol A: C3-Selective Arylation (Electronic Control)

Objective: Synthesize 3-aryl-4-bromo-2-fluorobenzoic acid.

-

Reagent Preparation & Baseline Check:

-

Add 3,4-dibromo-2-fluorobenzoic acid (1.0 mmol) and the desired arylboronic acid (1.05 mmol) to a Schlenk flask containing 1,4-dioxane (8 mL).

-

Validation Check: Remove a 10 µL aliquot, dilute in MeCN, and run a baseline LC-MS. This establishes exact retention times and ionization profiles, preventing false positives during kinetic monitoring.

-

-

Base Addition & Degassing:

-

Add an aqueous solution of K₃PO₄ (3.0 mmol in 2 mL H₂O).

-

Causality: K₃PO₄ ensures rapid transmetalation, outcompeting protodeboronation.

-

Validation Check: Sparge the biphasic mixture with Argon for 15 minutes. The solution must transition from aerated to completely bubble-free under static Argon to prevent Pd(0) oxidation.

-

-

Catalyst Introduction:

-

Add Pd(dppf)Cl₂ (0.05 mmol, 5 mol%) under a positive Argon stream, then seal the vessel.

-

-

Thermal Activation & Kinetic Monitoring:

-

Heat the mixture to 80 °C.

-

Validation Check (1 Hour): Quench a 20 µL aliquot in 1 mL MeCN/H₂O (1:1 with 0.1% TFA). Analyze via LC-MS. Confirm the formation of the mono-coupled product mass.

-

Validation Check (4 Hours): Re-analyze. Terminate the reaction when the starting material peak is <2%. If bis-coupled product (>5%) emerges, cool the reaction immediately.

-

-

Workup & Isolation:

-

Cool to room temperature. Dilute with EtOAc (10 mL) and water (10 mL).

-

Causality: At the reaction pH (>10), the product exists as a water-soluble carboxylate. Acidification is mandatory to partition the product into the organic phase.

-

Validation Check: Add 1M HCl dropwise and spot the aqueous layer on pH paper to confirm pH ≤ 3. Extract with EtOAc (3 x 15 mL).

-

-

Purification:

-

Dry over anhydrous Na₂SO₄, concentrate, and purify via reverse-phase preparative HPLC (MeCN/H₂O with 0.1% TFA). Normal-phase silica chromatography is avoided due to the severe tailing of free carboxylic acids.

-

Protocol B: C4-Selective Arylation (Steric Control)

Objective: Synthesize 4-aryl-3-bromo-2-fluorobenzoic acid.

-

Pre-Step: Esterification (Highly Recommended):

-

Causality: Converting the carboxylic acid to a methyl ester removes the negative charge of the carboxylate under basic conditions. This prevents unpredictable coordination to the highly sensitive, bulky Pd-XPhos complex and significantly improves solubility in non-polar solvents.

-

-

Reagent Preparation:

-

Combine the esterified substrate (1.0 mmol), arylboronic acid (1.05 mmol), Pd₂(dba)₃ (0.02 mmol, 4 mol% Pd), XPhos (0.08 mmol, 8 mol%), and anhydrous K₂CO₃ (3.0 mmol) in a Schlenk flask.

-

-

Solvent Addition & Degassing:

-

Add degassed Toluene/H₂O (5:1, 10 mL).

-

Causality: Toluene provides the necessary non-polar environment to stabilize the highly hydrophobic XPhos-Pd intermediate.

-

-

Thermal Activation & Monitoring:

-

Heat to 90 °C.

-

Validation Check: Monitor via LC-MS at 2, 6, and 12 hours. The steric hindrance at C4 significantly slows the oxidative addition compared to C3, necessitating longer reaction times.

-

-

Workup & Hydrolysis:

-

Perform a standard aqueous workup. Dissolve the crude ester in THF/MeOH/H₂O (2:1:1) and add LiOH (3.0 eq) to hydrolyze back to the carboxylic acid.

-

Validation Check: LC-MS confirmation of the complete disappearance of the ester mass and appearance of the free acid mass.

-

References

-

Houpis, I. N., et al. "Carboxylate Directed Cross-Coupling Reactions in the Synthesis of Trisubstituted Benzoic Acids." ACS Organic Letters. [Link][3]

-

Manabe, K., & Yamaguchi, M. "Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes." MDPI Catalysts.[Link][4]

-

Dang, T. T., et al. "Regioselective Palladium(0)-Catalyzed Cross-Coupling Reactions and Metal-Halide Exchange Reactions of Tetrabromothiophene." Advanced Synthesis & Catalysis.[Link][2]

-

Multiple Authors. "Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups." NIH PMC.[Link][1]

Sources

Application Note: High-Efficiency Amide Bond Formation with 3,4-Dibromo-2-fluorobenzoic Acid

Abstract

Synthesizing amides from 3,4-Dibromo-2-fluorobenzoic acid presents a distinct set of chemoselective challenges. The ortho-fluorine substituent creates significant steric hindrance while simultaneously activating the aromatic ring toward Nucleophilic Aromatic Substitution (

Substrate Analysis & Mechanistic Design

The Substrate: 3,4-Dibromo-2-fluorobenzoic Acid

-

Steric Environment: The fluorine atom at the C2 position imposes immediate steric shielding on the carbonyl carbon, retarding the approach of nucleophiles (amines).

-

Electronic Environment: The ring is heavily deactivated by two bromine atoms (inductive withdrawal) and one fluorine atom.

-

Effect 1 (Pro): The carbonyl carbon is highly electrophilic, making the activated species (acid chloride/active ester) very reactive once formed.

-

Effect 2 (Con): The C2 position is highly activated for

. In the presence of basic amines and heat, the fluorine can be displaced, leading to an aniline byproduct rather than the desired amide.

-

The Chemoselectivity Challenge

The core objective is to favor Pathway A (Amidation) over Pathway B (

Figure 1: Competing reaction pathways. Pathway A is favored by low temperature and non-nucleophilic bases. Pathway B is promoted by heat and excess amine.

Protocol A: The Scalable Acid Chloride Route

Best for: Scale-up (>5g), non-sensitive amines, and cost-efficiency.

Mechanism: Conversion to the acid chloride using Oxalyl Chloride (

Reagents & Materials[1][2][3][4][5][6][7][8][9][10][11]

-

Substrate: 3,4-Dibromo-2-fluorobenzoic acid (1.0 equiv)

-

Activator: Oxalyl Chloride (1.2 equiv)

-

Catalyst: DMF (anhydrous, 2-3 drops)

-

Solvent: Dichloromethane (DCM) (anhydrous)[1]

-

Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 equiv)

-

Amine Partner: 1.0 - 1.1 equiv

Step-by-Step Procedure

-

Activation (Acid Chloride Formation):

-

Dissolve the benzoic acid derivative in anhydrous DCM (approx. 0.2 M concentration) under nitrogen atmosphere.

-

Cool the solution to 0°C .

-

Add catalytic DMF (2-3 drops). Note: DMF forms the Vilsmeier reagent intermediate, essential for rapid activation.

-

Add Oxalyl Chloride dropwise over 15 minutes. Gas evolution (

, -

Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours.

-

Checkpoint: Monitor by TLC (quench a mini-aliquot with methanol to check for methyl ester formation). If starting material remains, add 0.2 equiv more

. -

Evaporation: Concentrate the reaction mixture to dryness under reduced pressure to remove excess

and

-

-

Coupling (Amidation):

-

In a separate vessel, dissolve the Amine Partner (1.1 equiv) and DIPEA (2.5 equiv) in anhydrous DCM.

-

Cool the amine solution to 0°C . Critical Step: Low temperature prevents

side reactions. -

Slowly add the solution of the acid chloride (from Step 1) to the amine solution dropwise.

-

Stir at 0°C for 30 minutes, then allow to warm to RT. Stir for 2-4 hours.

-

-

Workup:

-

Quench with saturated

solution. -

Extract with DCM (3x). Wash combined organics with 1M

(if product is not basic) and Brine. -

Dry over

and concentrate.

-

Protocol B: The Precision T3P® Route

Best for: Precious substrates, sterically hindered amines, or preventing

Reagents & Materials[1][2][3][4][5][6][7][8][9][10][11]

-

Substrate: 3,4-Dibromo-2-fluorobenzoic acid (1.0 equiv)

-

Coupling Reagent: T3P (50% w/w in EtOAc or DMF) (1.5 - 2.0 equiv)

-

Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

-

Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (preferred for solubility).

-

Amine Partner: 1.1 equiv

Step-by-Step Procedure

-

Preparation:

-

Dissolve the benzoic acid (1.0 equiv) and the Amine Partner (1.1 equiv) in EtOAc or 2-MeTHF (0.1 - 0.2 M).

-

Add the Base (Pyridine or DIPEA, 3.0 equiv).

-

Cool the mixture to 0°C .

-

-

Coupling:

-

Add T3P solution dropwise.

-

Allow the reaction to warm to RT and stir.

-

Optimization: If the reaction is sluggish due to the 2-fluoro steric hindrance, heat gently to 40-50°C .

-

Note: T3P is thermally stable, but monitor for

impurities if heating is applied.

-

-

Workup (Simplified):

Troubleshooting & Optimization Matrix

| Observation | Probable Cause | Corrective Action |

| Low Yield (<30%) | Steric hindrance of 2-F group blocking attack. | Switch to Acid Chloride method (more reactive). Increase concentration to 0.5 M. |

| Impurity: Aniline derivative | Lower temperature during addition. Avoid excess amine.[5] Use a non-nucleophilic base (DIPEA instead of TEA). | |

| Starting Material Remains | Poor activation of the electron-deficient acid. | Ensure catalytic DMF is dry. If using T3P, increase equivalents to 2.5 and heat to 40°C. |

| Product is Colored (Dark) | Decomposition of brominated ring. | Degas solvents. Perform reaction in the dark (brominated compounds can be light sensitive). |

Decision Logic for Method Selection

Figure 2: Decision matrix for selecting the optimal coupling protocol.

References

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[6][7][5][3][4] Organic Process Research & Development, 20(2), 140–177. Link

- Patterson, E. A., et al. (2011). Propylphosphonic Anhydride (T3P): A Remarkable Reagent for the Preparation of Amides and Esters. Organic Process Research & Development, 15(5), 1161-1165.

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

- Sanger, F. (1945). The free amino groups of insulin. Biochemical Journal, 39(5), 507–515.

Sources

Lithiation and carboxylation protocols for dibromofluorobenzenes

Application Note: Precision Lithiation & Carboxylation of Dibromofluorobenzenes

Part 1: Executive Summary & Strategic Overview

The functionalization of polyhalogenated aromatics, specifically dibromofluorobenzenes , represents a critical juncture in the synthesis of pharmaceutical intermediates.[1] These substrates offer a unique "divergent reactivity" where the choice of reagent (alkyllithium vs. lithium amide) and conditions dictates whether the reaction proceeds via Kinetic Lithium-Halogen Exchange or Directed Ortho Metalation (DoM) .

This guide provides validated protocols for the regioselective carboxylation of 1,4-dibromo-2-fluorobenzene and 1,3-dibromo-5-fluorobenzene . It addresses the common pitfall of "Halogen Dance" (isomerization) and establishes a self-validating workflow for generating fluorinated benzoic acid building blocks.

The Mechanistic Divergence

The presence of both Bromine (labile handle) and Fluorine (strong inductive director) creates competition.

-

n-Butyllithium (n-BuLi): Favors rapid, kinetic Li-Br exchange.[2] Regioselectivity is driven by the inductive activation of the fluorine atom (ortho-effect).

-

Lithium Diisopropylamide (LDA): Favors thermodynamic deprotonation (DoM). This pathway carries a high risk of anion migration (Halogen Dance) if temperature is not strictly controlled.

Figure 1: Decision tree for functionalizing dibromofluorobenzenes. The choice of base determines the reaction vector.

Part 2: Detailed Experimental Protocols

Protocol A: Regioselective Synthesis of 4-Bromo-2-fluorobenzoic Acid

Substrate: 1,4-Dibromo-2-fluorobenzene Target: Carboxylation at C1 (Ortho to Fluorine) Mechanism: Fluorine-Assisted Lithium-Halogen Exchange

Scientific Rationale: In 1,4-dibromo-2-fluorobenzene, the bromine at C1 is ortho to the fluorine, while the bromine at C4 is meta.[1] The strong inductive effect of fluorine (-I effect) acidifies the C1-Br bond and stabilizes the transition state for lithium exchange at this position. Consequently, n-BuLi preferentially exchanges the C1-Br over the C4-Br under kinetic conditions .

Materials:

-

n-Butyllithium (1.05 eq, 2.5 M in hexanes)[1]

-

Anhydrous THF (Volume to 0.2 M substrate conc.)

-

Dry Ice (Solid CO2), excess[1]

-

HCl (2 M) for quenching[1]

Step-by-Step Procedure:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe. Flush with N2.

-

Dissolution: Charge the flask with 1,4-dibromo-2-fluorobenzene and anhydrous THF. Cool the solution to -78°C (acetone/dry ice bath).

-

Exchange: Add n-BuLi dropwise via syringe pump over 15 minutes. Maintain internal temperature below -70°C.

-

Checkpoint: The solution may turn pale yellow.[4] Stir for exactly 30 minutes at -78°C. Extended stirring is unnecessary and may promote scrambling.

-

-

Quenching (Carboxylation):

-

Option A (Gas): Bubble anhydrous CO2 gas through the solution for 20 minutes.

-

Option B (Solid): Cannulate the lithiated solution onto an excess of crushed dry ice in a separate flask. (Preferred for scale-up to manage exotherm).

-

-

Workup: Allow the mixture to warm to room temperature (RT). Quench with water, then basify with 1M NaOH (pH > 10) to extract the carboxylate salt into the aqueous layer.[1]

-

Isolation: Wash the aqueous layer with Et2O (removes unreacted starting material). Acidify the aqueous layer with 2M HCl to pH 1. The product, 4-bromo-2-fluorobenzoic acid , will precipitate.[3][5] Filter and dry.[4][6]

Expected Yield: 80-90% Selectivity: >95:5 (C1-COOH vs C4-COOH)

Protocol B: Synthesis of 3-Bromo-5-fluorobenzoic Acid

Substrate: 1,3-Dibromo-5-fluorobenzene Target: Mono-carboxylation via Exchange Mechanism: Statistical/Steric Controlled Exchange

Scientific Rationale: 1,3-Dibromo-5-fluorobenzene is symmetric regarding the bromines (C1 and C3). Both are meta to the fluorine. The exchange is slower than in the ortho-fluoro case (Protocol A). However, n-BuLi still effects clean Li-Br exchange. The resulting aryl lithium is stable at -78°C.

Step-by-Step Procedure:

-

Setup: Standard anhydrous conditions (as above).

-

Cooling: Cool the THF solution of 1,3-dibromo-5-fluorobenzene to -78°C .

-

Lithiation: Add n-BuLi (1.05 eq) slowly.

-

Critical Note: Unlike Protocol A, this substrate lacks ortho-activation. Stirring time should be increased to 45-60 minutes to ensure full conversion .

-

-

Trapping: Quench with excess CO2.

-

Purification: Acid-base extraction as described in Protocol A. Recrystallization from Ethanol/Water may be required if traces of dicarboxylated product (from accidental excess n-BuLi) are present.

Part 3: Advanced Insight - The Halogen Dance

The Risk: When using amide bases (LDA, LiTMP) or allowing Li-Br exchange reactions to warm above -60°C before quenching, Halogen Dance (base-catalyzed halogen migration) becomes a dominant pathway.[1]

Mechanism:

-

Deprotonation: LDA removes a proton ortho to a halogen (often the position between two halogens is most acidic).

-

Migration: The halogen atom migrates to the lithiated carbon, regenerating a more stable carbanion.

-

Result: The final electrophile (CO2) is installed at a position different from the initial lithiation site.

Case Study: 1,3-Dibromo-5-fluorobenzene with LDA

-

Reagent: LDA (1.1 eq), THF, -78°C.

-

Initial Event: Deprotonation at C2 (between the two bromines) due to high acidity .

-

Outcome: If quenched immediately, yields 2,6-dibromo-4-fluorobenzoic acid (renumbered).[1]

-

Warning: If warmed, the Br may migrate, leading to a mixture of isomers.[1]

Figure 2: The danger zone: Temperature-induced halogen migration pathway.[7]

Part 4: Data Summary & Troubleshooting

Table 1: Protocol Comparison

| Parameter | Protocol A (1,4-Isomer) | Protocol B (1,3-Isomer) | Halogen Dance Risk |

| Reagent | n-BuLi (1.05 eq) | n-BuLi (1.05 eq) | High with LDA |

| Temp | -78°C | -78°C | Occurs > -60°C |

| Time | 30 min | 60 min | N/A |

| Selectivity | C1 (Ortho to F) | C1/C3 (Equivalent) | Variable |

| Major Product | 4-Bromo-2-fluorobenzoic acid | 3-Bromo-5-fluorobenzoic acid | Isomer Mixtures |

Troubleshooting Guide:

-

Low Yield: Check moisture content in THF. Organolithiums are intolerant of water. Ensure n-BuLi titer is accurate.

-

Isomer Mixtures: In Protocol A, if C4-carboxylation is observed, lower the temperature to -90°C or reduce reaction time. The C1-exchange is kinetically faster; C4-exchange catches up over time.

-

Incomplete Reaction: For Protocol B, ensure adequate stirring. The substrate is a solid; ensure it is fully dissolved before adding n-BuLi.

References

-

Sigma-Aldrich. 1,4-Dibromo-2-fluorobenzene Product Specification and Reactivity Profile. Link[1]

-

Coe, P. L., et al.[1] "The lithiation of fluorinated benzenes and its dependence on solvent and temperature." Journal of the Chemical Society, Perkin Transactions 1, 1999.[1] Link

-

Schlosser, M. "Long-range Effect of Bromine in the Deprotonative Metalation of Aromatic Compounds." CHIMIA, 2008.[1] Link

-

Thermo Scientific.[8] 4-Bromo-2-fluorobenzoic acid: Synthesis and Applications. Link

-

Mongin, F., & Schlosser, M. "Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes."[1] Tetrahedron Letters, 1996.[1] Link[1]

Sources

- 1. Selective Halogen-Lithium Exchange of 1,2-Dihaloarenes for Successive [2+4] Cycloadditions of Arynes and Isobenzofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 4-Bromo-2-fluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. guidechem.com [guidechem.com]

- 6. Volume # 2(75), March - April 2011 — "Preparation of 1,4-dibromotetrafluorobenzene from 4-bromotetrafluorobenzenethiol and bromine. Reactions of 1,4-dibromotetrafluorobenzene with KSH" [notes.fluorine1.ru]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. 4-Bromo-2-fluorobenzoic acid, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

Application Note: Strategies for the Successful Esterification of Sterically Hindered Fluorobenzoic Acids

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals engaged in synthetic organic chemistry.

Abstract: The esterification of sterically hindered fluorobenzoic acids, such as 2,6-difluorobenzoic acid, presents a significant synthetic challenge due to the combined effects of steric hindrance and electronic deactivation. The ortho-fluoro substituents effectively shield the carboxylic acid from nucleophilic attack, rendering standard methods like Fischer esterification inefficient without forcing conditions. This guide provides a detailed analysis of robust and field-proven methodologies to overcome these challenges, offering detailed protocols, mechanistic insights, and practical advice for selecting the optimal strategy. We will explore classic acid catalysis, modern coupling-agent-mediated reactions like the Steglich and Yamaguchi esterifications, and the versatile Mitsunobu reaction.

The Synthetic Challenge: Steric and Electronic Hurdles

Fluorinated aromatic esters are crucial building blocks in medicinal chemistry and materials science.[1] However, their synthesis is often complicated when the carboxylic acid is flanked by substituents, particularly in the 2- and 6-positions.

-

Steric Hindrance: The primary obstacle is the physical bulk of the ortho-substituents (in this case, fluorine atoms), which block the trajectory of the incoming alcohol nucleophile. This dramatically slows the rate of tetrahedral intermediate formation, which is central to most esterification mechanisms.

-

Electronic Effects: While the electron-withdrawing nature of fluorine increases the acidity of the carboxyl proton, it does not sufficiently enhance the electrophilicity of the carbonyl carbon to overcome the steric barrier under mild conditions.

Traditional methods, such as the Fischer-Speier esterification, which rely on the direct, acid-catalyzed attack of an alcohol, often fail or require harsh conditions (high temperatures, strong acids) that may not be compatible with sensitive functional groups elsewhere in the molecule.[2][3][4] Therefore, more sophisticated strategies are required that either enhance the electrophilicity of the carboxylic acid or activate the alcohol.

Methodologies and Protocols

We present four distinct, reliable methods for the esterification of these challenging substrates, each with its own advantages and mechanistic rationale.

Method 1: Fischer-Speier Esterification (Forcing Conditions)

This classical approach can be made effective by using a large excess of the alcohol as the solvent and a strong acid catalyst at elevated temperatures. The equilibrium is driven towards the product by the high concentration of alcohol and, ideally, the removal of water.[4] This method is best suited for simple, low-boiling alcohols like methanol or ethanol.

Causality Behind Experimental Choices:

-

Excess Alcohol: Using the alcohol (e.g., methanol) as the solvent ensures a high concentration of the nucleophile, pushing the reaction equilibrium toward the ester product according to Le Châtelier's principle.

-

Strong Acid Catalyst (H₂SO₄): A strong acid is required to protonate the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weakly nucleophilic alcohol.[5]

-

Reflux Conditions: The high temperature provides the necessary activation energy to overcome the steric hindrance imposed by the ortho-fluoro groups.

Detailed Protocol: Synthesis of Methyl 2,6-Difluorobenzoate [6]

-

To a solution of 2,6-difluorobenzoic acid (1.0 mmol, 1.0 equiv) in methanol (50 mL), add a catalytic amount of concentrated sulfuric acid (0.1 mmol, 0.1 equiv) dropwise.

-

Heat the mixture to reflux and maintain for 6-12 hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully neutralize the excess acid by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

-

Extract the product with ethyl acetate (2 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester.

-

Purify by silica gel chromatography or distillation if necessary.

Method 2: Steglich Esterification

The Steglich esterification is a powerful, mild method ideal for sterically demanding substrates and those sensitive to acid.[7][8] It utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), to activate the carboxylic acid. A crucial component is the addition of a catalytic amount of 4-(dimethylamino)pyridine (DMAP).[9]

Causality Behind Experimental Choices:

-

DCC/EDC (Coupling Agent): The carbodiimide reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is a much stronger acylating agent than the parent carboxylic acid.[7]

-

DMAP (Nucleophilic Catalyst): DMAP is a "super-nucleophile." It intercepts the O-acylisourea intermediate faster than the sterically hindered alcohol can. This forms an even more reactive N-acylpyridinium species ("active ester"). This new intermediate has a less sterically crowded reaction center, which is then readily attacked by the alcohol.[7][10] Critically, DMAP also suppresses the formation of the irreversible N-acylurea byproduct, which arises from a 1,3-rearrangement of the O-acylisourea.[9][10]

Experimental Workflow: Steglich Esterification

Caption: Workflow for Steglich esterification.

Detailed Protocol: Steglich Esterification of a Hindered Fluorobenzoic Acid

-

In a round-bottom flask, dissolve the sterically hindered fluorobenzoic acid (1.0 equiv), the alcohol (1.2 equiv), and DMAP (0.1-0.2 equiv) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of DCC (1.1 equiv) or EDC (1.2 equiv) in DCM dropwise over 10 minutes.

-

Allow the reaction to warm to room temperature and stir for 4-24 hours.

-

Work-up (DCC): If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture through a pad of celite, washing with a small amount of DCM.[11] Chilling the solution in a freezer can further precipitate the DCU.[11]

-

Work-up (EDC): If using water-soluble EDC, the urea byproduct can be removed with an aqueous wash.

-

Transfer the filtrate to a separatory funnel and wash sequentially with dilute HCl (e.g., 1 M, to remove DMAP and any remaining EDC), water, and saturated NaHCO₃ solution.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the residue by silica gel chromatography.

Mechanism of Steglich Esterification

Caption: The catalytic role of DMAP in Steglich esterification.

Method 3: Yamaguchi Esterification

Developed by Masaru Yamaguchi, this method is exceptionally effective for the synthesis of sterically hindered esters and macrolactones.[12] The protocol involves the formation of a mixed anhydride by reacting the carboxylic acid with 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent), followed by DMAP-catalyzed acylation of the alcohol.[12]

Causality Behind Experimental Choices:

-

2,4,6-Trichlorobenzoyl Chloride: This reagent reacts with the deprotonated carboxylic acid (using a base like triethylamine) to form a bulky, highly reactive mixed anhydride. The electronic-withdrawing effects of the three chlorine atoms and the steric bulk around the benzoyl carbonyl group ensure that the subsequent nucleophilic attack by DMAP occurs selectively at the desired carbonyl of the fluorobenzoic acid moiety.

-

DMAP: As in the Steglich reaction, DMAP acts as a potent acyl transfer catalyst, reacting with the mixed anhydride to generate the highly electrophilic N-acylpyridinium intermediate, which is then intercepted by the alcohol.

Detailed Protocol: Yamaguchi Esterification

-

To a solution of the fluorobenzoic acid (1.0 equiv) in anhydrous THF, add triethylamine (Et₃N) (1.1 equiv) and stir for 10 minutes at room temperature.

-

Add 2,4,6-trichlorobenzoyl chloride (1.05 equiv) and stir the mixture for 1-2 hours.

-

In a separate flask, prepare a solution of the alcohol (1.5 equiv) and DMAP (2.0-3.0 equiv) in anhydrous toluene.

-

Add the mixed anhydride solution from step 2 to the alcohol/DMAP solution via syringe pump over several hours (slow addition is key for high yields, especially in macolactonizations).[13]

-

Stir the reaction at room temperature overnight.

-

Quench the reaction with a saturated aqueous solution of NaHCO₃.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purify by silica gel chromatography.

Method 4: Mitsunobu Reaction

The Mitsunobu reaction offers a fundamentally different approach: it activates the alcohol, not the carboxylic acid.[14] An alcohol is converted in situ into a good leaving group by treatment with triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This activated alcohol is then displaced by a nucleophile—in this case, the carboxylate anion of the fluorobenzoic acid—in a classic Sₙ2 reaction.[15]

Causality Behind Experimental Choices:

-

PPh₃ and DEAD/DIAD: This pair of reagents forms a phosphonium adduct. The alcohol attacks the phosphorus atom, and subsequent proton transfers lead to the formation of an oxyphosphonium ion—an excellent leaving group.[14][16]

-

Carboxylate Nucleophile: The fluorobenzoic acid (pKa ~3-4) is sufficiently acidic to be deprotonated by the betaine intermediate formed from PPh₃ and DEAD, creating the carboxylate nucleophile needed for the Sₙ2 displacement.[15]

-

Sₙ2 Mechanism: The reaction proceeds via an Sₙ2 pathway, which results in a complete inversion of stereochemistry at the alcohol's chiral center. While not always relevant for achiral alcohols, this is a defining feature of the reaction.[17] The key advantage for this topic is its ability to force bond formation under very mild, neutral conditions.

Detailed Protocol: Mitsunobu Esterification

-

Dissolve the fluorobenzoic acid (1.2 equiv), the alcohol (1.0 equiv), and PPh₃ (1.5 equiv) in anhydrous THF or diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add DEAD or DIAD (1.5 equiv) dropwise via syringe. A color change and/or formation of a precipitate is often observed.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours.

-

Monitor the reaction by TLC.

-

Once complete, concentrate the reaction mixture under reduced pressure.

-

Purification can be challenging due to the triphenylphosphine oxide and hydrazine byproducts. Purification is typically achieved by silica gel chromatography. Sometimes, precipitating the byproducts from a nonpolar solvent like hexanes/ether can simplify purification.

Data Presentation and Method Comparison

| Method | Key Reagents | Conditions | Advantages | Disadvantages & Byproducts |

| Fischer-Speier | H₂SO₄ or HCl, excess alcohol | Reflux, 6-24 h | Inexpensive, simple reagents, good for simple methyl/ethyl esters. | Harsh acidic conditions, high temperatures, not suitable for sensitive substrates.[2] |

| Steglich | DCC or EDC, DMAP (cat.) | 0 °C to RT, 4-24 h | Very mild, high yields, tolerates sensitive functional groups.[7][9] | DCC produces insoluble DCU byproduct requiring filtration; risk of N-acylurea side product.[10][11] |

| Yamaguchi | 2,4,6-Trichlorobenzoyl Chloride, Et₃N, DMAP | RT, 4-16 h | Excellent for highly hindered systems, high yields.[12] | Requires stoichiometric amounts of multiple reagents, can be more expensive. |

| Mitsunobu | PPh₃, DEAD or DIAD | 0 °C to RT, 2-16 h | Extremely mild, neutral pH, activates the alcohol.[14][17] | Byproducts (Ph₃P=O, hydrazine) can complicate purification; reagents are toxic. |

Conclusion and Recommendations

The successful esterification of sterically hindered fluorobenzoic acids is readily achievable with the appropriate choice of modern synthetic methods.

-

For simple, robust substrates where cost is a primary concern, an optimized Fischer-Speier esterification remains a viable option.

-

For general-purpose, high-yield synthesis of complex molecules under mild conditions, the Steglich esterification is often the method of choice due to its reliability and operational simplicity. The use of water-soluble EDC can further simplify the work-up.

-